3-Hydroxyisoquinoline-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxyisoquinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C10H7NO3. It is a derivative of isoquinoline, featuring a hydroxyl group at the 3-position and a carboxylic acid group at the 8-position.
Mechanism of Action
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is similar to our compound of interest, exhibit a wide range of biological activities . They have been known to interact with various targets, leading to antimicrobial, anticancer, and antifungal effects .
Mode of Action
8-hydroxyquinolines, a related group of compounds, are known to be good monoprotic bidentate chelating agents . They form four- and six-covalent complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . This chelation ability could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The broad biological activities of 8-hydroxyquinolines suggest that they may interact with multiple pathways .
Result of Action
8-hydroxyquinolines have been reported to exhibit antimicrobial, anticancer, and antifungal effects , suggesting that they may induce a variety of cellular responses.
Action Environment
Factors such as temperature, ventilation rates, and relative humidity can significantly impact indoor chemistry , which could potentially influence the action of the compound.
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline derivatives, such as 8-Hydroxyquinoline, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . It is plausible that 3-Hydroxyisoquinoline-8-carboxylic acid may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.
Cellular Effects
Related compounds, such as 8-Hydroxyquinoline, have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It has been suggested that related compounds, such as 3-Hydroxyisoquinoline, may undergo excited state proton transfer mechanisms . This could potentially influence its interactions with biomolecules and its overall biochemical activity.
Temporal Effects in Laboratory Settings
Studies on similar compounds, such as 3-Hydroxyisoquinoline, suggest that phototautomerization can take place in the excited state, indicating potential changes in the effects of the compound over time .
Metabolic Pathways
Phenolic compounds, which include isoquinoline derivatives, are known to be involved in several metabolic pathways, including the shikimate/phenylpropanoid pathway and the polyketide pathway .
Transport and Distribution
It is known that fatty acids, which include carboxylic acids, can be transported and distributed within cells via various mechanisms, including simple diffusion and facilitated diffusion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxyisoquinoline-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Pfitzinger reaction, where isatins react with sodium pyruvate under microwave irradiation to yield quinoline derivatives . Another approach involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of sodium hydroxide and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods: the principles of green chemistry, such as solvent-free reactions and the use of recyclable catalysts, are often employed to enhance the sustainability and efficiency of the synthesis processes .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxyisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Alkylated or acylated isoquinoline derivatives.
Scientific Research Applications
3-Hydroxyisoquinoline-8-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: It has potential therapeutic applications, particularly in the development of anticancer and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other materials
Comparison with Similar Compounds
8-Hydroxyquinoline: Shares a similar structure but lacks the carboxylic acid group at the 8-position.
Quinoline-3-carboxylic acid: Similar but lacks the hydroxyl group at the 3-position.
Isoquinoline-8-carboxylic acid: Similar but lacks the hydroxyl group at the 3-position
Uniqueness: 3-Hydroxyisoquinoline-8-carboxylic acid is unique due to the presence of both the hydroxyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
IUPAC Name |
3-oxo-2H-isoquinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-5H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMJQOZFACHZAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=O)NC=C2C(=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-30-7 |
Source
|
Record name | 3-hydroxyisoquinoline-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.